N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide

Übersicht

Beschreibung

N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide (CAS 436090-50-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

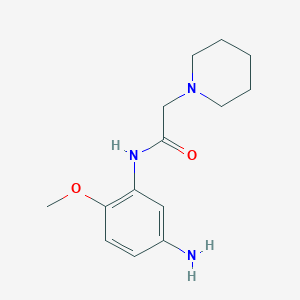

This compound features a piperidine ring, an amino group, and a methoxy-substituted phenyl moiety. The structural formula can be represented as follows:

This compound's unique substituents influence its pharmacological properties, including solubility, stability, and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may modulate signal transduction pathways by interacting with receptors, leading to altered cellular responses.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic effects. For instance, in studies involving Trypanosoma brucei, a compound structurally related to this piperidine derivative demonstrated potent inhibitory activity against the growth of the parasite in vitro (EC50 = 260 nM) while maintaining selectivity over mammalian cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown promising results in inhibiting certain kinases involved in cellular signaling pathways. The IC50 values for enzyme inhibition assays suggest that it effectively binds to target enzymes, which is crucial for its potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals that variations in substituents can significantly affect potency and selectivity:

| Compound | Structure | EC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Structure | 0.26 | Potent against T. brucei |

| N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | Structure | 12 | Less potent than piperidine derivative |

| N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide | Structure | 0.64 | Moderate potency |

The presence of the methoxy group enhances solubility and may improve binding affinity to certain biological targets, while the piperidine ring contributes to overall stability and reactivity.

Case Studies

- In Vivo Efficacy : In a study assessing the efficacy of various derivatives in rodent models, this compound was found to be effective in reducing parasitemia in infected mice. Complete cures were observed without relapse over a 30-day period following treatment .

- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that this compound has favorable absorption characteristics when administered orally or intraperitoneally. However, first-pass metabolism was noted as a limiting factor for achieving optimal plasma concentrations necessary for efficacy .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that derivatives of N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide have been synthesized and evaluated for their anticonvulsant properties. In particular, studies have shown that certain analogs exhibit significant activity in maximal electroshock (MES) tests, a standard model for assessing anticonvulsant efficacy. For instance, one derivative demonstrated a median effective dose (ED50) of 52.30 mg/kg in MES tests, indicating potential as an antiepileptic drug (AED) .

| Compound | ED50 (mg/kg) | Protective Index (TD50/ED50) |

|---|---|---|

| This compound | 52.30 | >9.56 |

| Phenytoin (reference AED) | 28.10 | >3.6 |

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that related piperidine derivatives possess antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| This compound | E. coli | 0.025 |

These findings suggest a structure–activity relationship where modifications to the piperidine and phenyl rings can significantly impact antimicrobial efficacy .

Potential Anticancer Activity

Emerging studies indicate that this compound may also exhibit anticancer properties. The structural features of piperidine derivatives are often associated with interactions that can inhibit tumor growth or induce apoptosis in cancer cells . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions, including alkylation and substitution processes that modify the piperidine structure to enhance biological activity . The ability to generate various derivatives allows researchers to explore different pharmacological profiles and optimize therapeutic efficacy.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in drug development pipelines:

- Anticonvulsant Screening : Various derivatives were tested for their ability to prevent seizures in animal models, revealing promising candidates for further development as AEDs .

- Antimicrobial Efficacy : Research has demonstrated that modifications to the core structure can lead to enhanced antimicrobial properties, making these compounds suitable candidates for treating resistant bacterial infections .

- Cytotoxicity Studies : Preliminary investigations into the anticancer potential of related compounds have shown selective toxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Eigenschaften

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLWOFOHAHJOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357668 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436090-50-5 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-1-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436090-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.